

Application Note: UHPLC-MS/MS Analysis of 4'-Methylchrysoeriol in Plant Extracts

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Compound of Interest

Compound Name: *4'-Methylchrysoeriol*

Cat. No.: B1599014

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Introduction

4'-Methylchrysoeriol, a methoxylated flavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.^[1] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new phytopharmaceuticals. This application note provides a detailed protocol for the analysis of **4'-Methylchrysoeriol** using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive analytical technique.^[2]

Quantitative Data Summary

The following tables summarize the key parameters for the UHPLC-MS/MS analysis of **4'-Methylchrysoeriol**. These values are based on typical performance for structurally similar flavonoids and may vary depending on the specific instrumentation and matrix.

Table 1: Mass Spectrometry Parameters for **4'-Methylchrysoeriol**

Parameter	Value	Reference
Ionization Mode	Electrospray Ionization (ESI), Negative	[2]
Precursor Ion (Q1) [M-H] ⁻	m/z 313.07	Theoretical
Product Ion 1 (Q3)	m/z 298.05	Proposed (Loss of CH ₃)
Product Ion 2 (Q3)	m/z 285.04	Proposed (Loss of CO)
Collision Energy	Optimization Required	N/A
Dwell Time	100 ms	Typical

Table 2: Chromatographic and Performance Data

Parameter	Value	Reference
UHPLC Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)	[3]
Mobile Phase A	0.1% Formic Acid in Water	[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	[3]
Flow Rate	0.3 - 0.5 mL/min	[3]
Injection Volume	2 - 10 µL	[3]
Column Temperature	30 - 40 °C	[3]
Expected Retention Time	~5 - 7 minutes (gradient dependent)	[2]
Limit of Detection (LOD)	~1-2 µg/mL	[2][4]
Limit of Quantification (LOQ)	~4-5 µg/mL	[2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

- Grinding: Dry the plant material at 40°C and grind it into a fine powder.
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol.
- Sonication: Sonicate the mixture for 30 minutes in a water bath.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
- Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into a clean vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

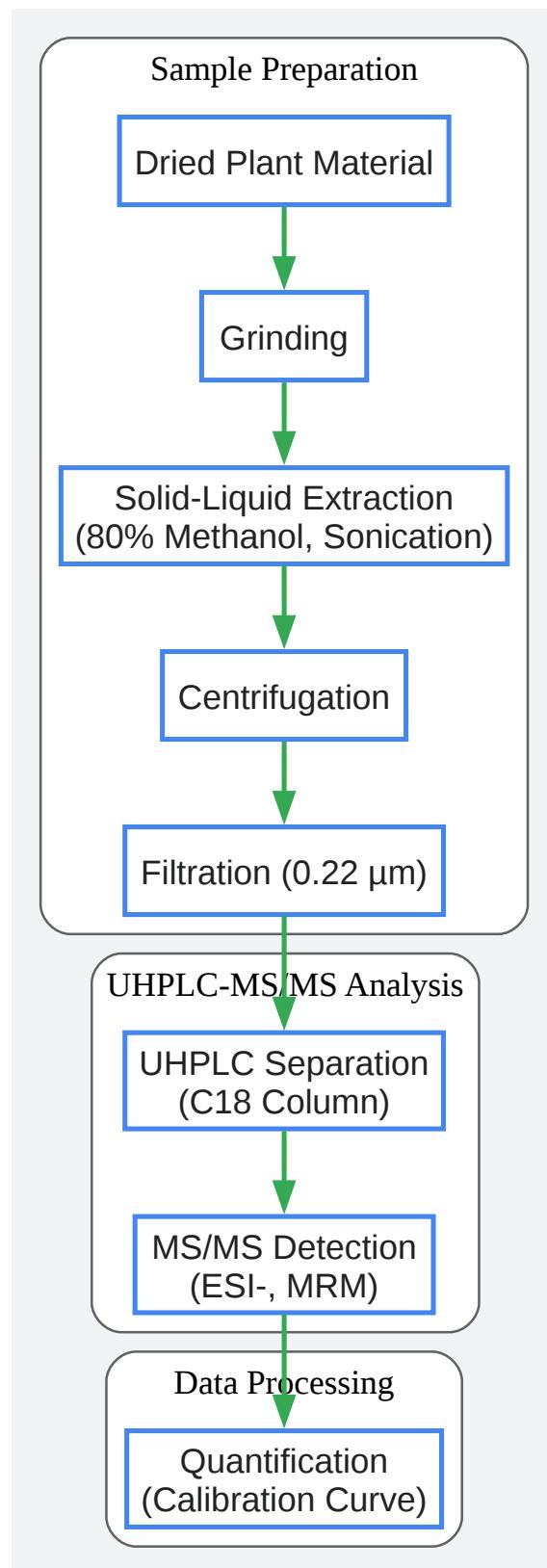
- Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 5 µL.
- Mass Spectrometric Detection:
 - Ion Source: Electrospray Ionization (ESI).
 - Polarity: Negative.
 - Scan Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:
 - Quantifier:m/z 313.07 → 298.05
 - Qualifier:m/z 313.07 → 285.04
- Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Quantification

- Calibration Curve: Prepare a series of standard solutions of **4'-Methylchrysoeriol** in 80% methanol at concentrations ranging from the expected LOQ to the upper limit of the linear range.
- Analysis: Inject the standard solutions and the prepared plant extracts into the UHPLC-MS/MS system.
- Data Processing: Plot the peak area of the quantifier MRM transition against the concentration of the standards to generate a calibration curve.
- Calculation: Determine the concentration of **4'-Methylchrysoeriol** in the plant extracts by interpolating their peak areas from the calibration curve.

Visualizations

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